molecular formula C5H6O3 B072539 3-Methyloxolane-2,4-dione CAS No. 1192-51-4

3-Methyloxolane-2,4-dione

Cat. No. B072539
CAS RN: 1192-51-4
M. Wt: 114.1 g/mol
InChI Key: AWGPWASAORSKKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Methyloxolane-2,4-dione has been reported. For instance, a one-pot three-component synthesis of 3-substituted quinazoline-2,4-diones was designed, in both catalyst- and solvent-free conditions under microwave irradiation . Another study reported the synthesis of thiazolidine-2,4-dione molecules using physiochemical parameters and spectral techniques .

Scientific Research Applications

  • Corrosion Inhibition : Ketene dithioacetal derivatives, including 3-Methyloxolane-2,4-dione derivatives, have been shown to significantly decrease the corrosion rate of copper in nitric acid solutions. These compounds act as cathodic inhibitors, forming a protective film on the copper surface to prevent corrosion (Fiala et al., 2007).

  • Degradable Amphiphilic Block Copolymer Micelles : The ring-opening polymerization of derivatives of 3-Methyloxolane-2,4-dione from poly(ethylene oxide) has been reported, leading to the formation of novel degradable amphiphilic block copolymer micelles, which are significant in drug delivery and material science applications (Pounder et al., 2011).

  • Herbicide Development : Novel triketone-containing quinazoline-2,4-dione derivatives, which show promising herbicidal activities, have been synthesized. These compounds exhibit broad-spectrum weed control and excellent crop selectivity, making them potential candidates for agricultural use (Wang et al., 2014).

  • Polymer Synthesis : 3-Methyloxolane-2,4-dione derivatives have been used in the synthesis of various polymers. For instance, the polymerization of lactic O-carboxylic anhydride, a derivative of 3-Methyloxolane-2,4-dione, using organometallic catalysts, has been explored for producing poly(lactic acid), a biodegradable polymer (Zhuang et al., 2011).

  • Chemiluminescent Reactions : 3-Methyloxolane-2,4-dione derivatives have been studied for their chemiluminescent behavior. These compounds undergo reactions that result in light generation, which has potential applications in analytical chemistry and bioimaging (Darmon & Schuster, 1982).

  • Flavor Compounds : 3-Methyloxolane-2,4-dione derivatives have been synthesized for use as flavor compounds. For example, 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound, has been synthesized for use in the food industry (Kato & Yuasa, 2001).

  • Photoresists in Microlithography : 3-Diazopiperi-2,4-diones, derivatives of 3-Methyloxolane-2,4-dione, have been developed for use in nonchemically amplified deep UV photoresists in microlithography, showing potential in the field of electronic device fabrication (Tattersall et al., 2004).

properties

IUPAC Name

3-methyloxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGPWASAORSKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296094
Record name (±)-3-Methyl-2,4(3H,5H)-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-furan-2,4-dione

CAS RN

1192-51-4
Record name (±)-3-Methyl-2,4(3H,5H)-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-3-Methyl-2,4(3H,5H)-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Belleville, T Stevanovic, A Cloutier… - European Journal of …, 2013 - researchgate.net
Thermochemical changes during wood-dowel welding were investigated in two Canadian hardwood species commonly used for indoor appearance applications: sugar maple (Acer …
Number of citations: 39 www.researchgate.net
PN Diouf, M Royer - Eur. J. Wood Prod, 2013 - academia.edu
Thermochemical changes during wood-dowel welding were investigated in two Canadian hardwood species commonly used for indoor appearance applications: sugar maple (Acer …
Number of citations: 0 www.academia.edu

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